Hepta-1,6-diyn-4-amine hydrochloride
Overview
Description
Hepta-1,6-diyn-4-amine hydrochloride is a research chemical with the CAS number 1803605-36-8 . It has a molecular weight of 143.61 g/mol and a molecular formula of C7H10ClN .
Molecular Structure Analysis
The InChI code for Hepta-1,6-diyn-4-amine hydrochloride is1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Hepta-1,6-diyn-4-amine hydrochloride is a powder . The storage temperature and boiling point are not specified .Scientific Research Applications
- Summary of the Application: Hepta-1,6-diyn-4-amine hydrochloride has been studied in the context of Bergman cyclization, a chemical reaction that forms aromatic diradicals. This reaction has potential applications in the development of antitumor therapeutics .
- Methods of Application or Experimental Procedures: The study involved theoretical investigations of several ionic extensions of the fundamental Bergman cyclization, including the electrocyclizations of the hepta-1,6-diyn-4-amine hydrochloride cation . The research utilized the spin-flip formulation of the equation-of-motion coupled cluster theory with single and double substitutions (EOM-SF-CCSD) .
- Summary of Results or Outcomes: The study found that while the penta-1,4-diyne anion exhibits a large cyclization barrier of +66 kcal mol−1, cyclization of both the hepta-1,6-diyn-4-amine hydrochloride cation and octa-1,7-diyne dication along a previously unreported triplet pathway requires relatively low energy . The researchers also identified significant aromaticity in the triplet diradical products of these two cationic cyclizations .
Safety And Hazards
properties
IUPAC Name |
hepta-1,6-diyn-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEPKOFYCGQCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC#C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hepta-1,6-diyn-4-amine hydrochloride | |
CAS RN |
1803605-36-8 | |
Record name | hepta-1,6-diyn-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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